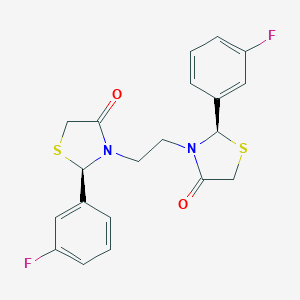
meso-3,3'-Ethylenebis(2-(m-fluorophenyl)-4-thiazolidinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features two thiazolidinone rings and two fluorophenyl groups, which contribute to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Rings: The thiazolidinone rings are formed through the cyclization of appropriate amino acids with carbonyl compounds in the presence of a catalyst.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a hydrogen atom on the phenyl ring.
Coupling of Thiazolidinone Units: The two thiazolidinone units are coupled together using a suitable linker, such as an ethyl group, through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazolidinone rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups in the thiazolidinone rings to alcohols.
Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, the compound is investigated for its anti-inflammatory and anticancer properties. It has shown potential in reducing inflammation and inhibiting the proliferation of cancer cells in preclinical studies.
Industry
In the industrial sector, (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation, thereby reducing inflammation and inhibiting cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(3-chlorophenyl)-3-[2-[(2R)-2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
- (2R)-2-(3-bromophenyl)-3-[2-[(2R)-2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
- (2R)-2-(3-methylphenyl)-3-[2-[(2R)-2-(3-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one lies in the presence of fluorine atoms on the phenyl rings. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the compound more effective in its applications compared to its analogs with different substituents.
Propiedades
Número CAS |
109859-00-9 |
|---|---|
Fórmula molecular |
C20H18F2N2O2S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
Clave InChI |
PSTGWBZCEHGXTA-WOJBJXKFSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
SMILES isomérico |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Key on ui other cas no. |
109886-94-4 |
Sinónimos |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-thiazolidi n-3-yl]ethyl]thiazolidin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















